5-Methoxyjusticidin A
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Overview
Description
5-Methoxyjusticidin A is a natural product found in Protium unifoliolatum with data available.
Scientific Research Applications
Pharmacological Properties and Therapeutic Effects
5-Methoxyjusticidin A is studied for its diverse pharmacological properties. One significant area of research is its role in activating melatonin receptors, which has implications for treating insomnia, mood disorders, and cancer. The compound's activation of MT1 and MT2 melatonin receptors can lead to beneficial actions in sleep and circadian abnormalities, neuroprotection, and possibly in addressing drug abuse (Liu et al., 2016).
Cytotoxic and Antifungal Activities
Research has also explored the cytotoxic and antifungal properties of this compound. Compounds isolated from endophytic fungi of Dendrobium officinale, including variations of this compound, have demonstrated notable anti-fungal activities and cytotoxicities against human cancer cell lines, suggesting potential applications in treating pathogens and tumors (Wu et al., 2015).
Antitumor Effects
This compound has shown promise in cancer research. A study on its effects in U87MG human glioma cells revealed potent anticancer and apoptotic effects. It induced cell cycle arrest, autophagy, and inhibited the m-TOR/PI3K/Akt signaling pathway, which are crucial mechanisms in the progression of cancer (Guo et al., 2019).
Tyrosinase Inhibition
The compound's role in inhibiting tyrosinase, an enzyme critical in melanin formation, has been noted. This property can be leveraged for developing treatments for hyperpigmentation disorders (Azhar-ul-Haq et al., 2006).
Neurochemical and Psychotropic Effects
While not directly related to this compound, the research on 5-Methoxy-N,N-dimethyltryptamine, a related compound, provides insights into the broader category of 5-methoxy compounds' impact on neurochemistry and potential psychotropic effects. Such studies contribute to our understanding of cognition and creativity, although they are more focused on the psychoactive effects rather than direct therapeutic applications (Germann, 2019).
Properties
Molecular Formula |
C23H20O8 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-4,5,6,7-tetramethoxy-3H-benzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C23H20O8/c1-25-16-8-12-17(11-5-6-14-15(7-11)31-10-30-14)18-13(9-29-23(18)24)20(26-2)19(12)22(28-4)21(16)27-3/h5-8H,9-10H2,1-4H3 |
InChI Key |
JZLOANXPTOXARG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=C3C(=C2OC)COC3=O)C4=CC5=C(C=C4)OCO5)OC)OC |
synonyms |
5-methoxyjusticidin A 9-(1,3-benzodioxol-5-yl)-4,5,6,7-tetramethoxynaphtho(2,3-c)furan-1(3H)-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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